molecular formula C7H13N3O2 B8478590 1-(2-Aminoethyl)-5,5-dimethylimidazolidine-2,4-dione

1-(2-Aminoethyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No. B8478590
M. Wt: 171.20 g/mol
InChI Key: WXSVEUIWSDZPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07786132B2

Procedure details

{2-[(Cyano-dimethyl-methyl)-amino]-ethyl}-carbamic acid tert-butyl ester (31.7 g, 139.5 mmol) was dissolved in dichloromethane (500 mL) and the stirred solution was cooled in an ice bath. After 15 min, chlorosulfonyl isocyanate (14.5 mL, 23.6 g, 167 mmol) was added by syringe over 2 min, and the resulting solution was stirred for an additional 30 min. The solution was concentrated in vacuo to give a pale yellow gum. Water (500 mL) was added, and the mixture was heated in an oil bath (bath temperature 101° C.) for 20 h, during which time the solid went into solution. The resulting pale brown solution was cooled and allowed to stand for 30 min before filtering through a fluted filter paper (removes a trace amount of an oily residue). The solution was applied to a 3″ diameter flash column packed with SCX ion exchange resin (800 g; Varian Cat# 12213040) which had been previously conditioned with MeOH (2 L) followed by water (2 L). The resin was washed with water (2 L) followed by MeOH (2 L), and the product was then eluted with 2 M NH3 in MeOH (2.4 L). Concentration in vacuo gave the product as a pale brown hygroscopic foam. This was dissolved in MeOH (150 mL), filtered through a fluted filter paper, and concentrated in vacuo to give pure product (16.7 g, 70%). Final purification was achieved by flash chromatography (DCM:MeOH:NH4OH; 80:20:1 v/v/v) to give a fluffy white solid. 1H NMR: δ (d6-DMSO, 400 MHz) 3.60 (bs, NH & H2O), 2.93 (2 H, t, CH2), 2.45 (2 H, t, CH2), 1.06 (6 H, S, C(Me)2). MS (M+H)+ 172.
Name
{2-[(Cyano-dimethyl-methyl)-amino]-ethyl}-carbamic acid tert-butyl ester
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][NH:10][C:11]([C:14]#[N:15])([CH3:13])[CH3:12])(C)(C)C.ClS(N=[C:22]=[O:23])(=O)=O.[OH2:24]>ClCCl.CO>[NH2:7][CH2:8][CH2:9][N:10]1[C:11]([CH3:12])([CH3:13])[C:14](=[O:24])[NH:15][C:22]1=[O:23]

Inputs

Step One
Name
{2-[(Cyano-dimethyl-methyl)-amino]-ethyl}-carbamic acid tert-butyl ester
Quantity
31.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCNC(C)(C)C#N)=O
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
14.5 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
101 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred for an additional 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the stirred solution was cooled in an ice bath
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a pale yellow gum
TEMPERATURE
Type
TEMPERATURE
Details
The resulting pale brown solution was cooled
WAIT
Type
WAIT
Details
to stand for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
before filtering through
FILTRATION
Type
FILTRATION
Details
a fluted filter paper (
CUSTOM
Type
CUSTOM
Details
removes a trace amount of an oily residue)
WASH
Type
WASH
Details
The resin was washed with water (2 L)
WASH
Type
WASH
Details
the product was then eluted with 2 M NH3 in MeOH (2.4 L)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
gave the product as a pale brown hygroscopic foam
FILTRATION
Type
FILTRATION
Details
filtered through
FILTRATION
Type
FILTRATION
Details
a fluted filter paper
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NCCN1C(NC(C1(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.7 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.